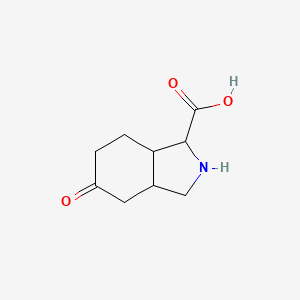

5-Oxo-octahydro-isoindol-1-carbonsäure

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 5-Oxo-octahydro-isoindole-1-carboxylic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis

The molecular weight of 5-Oxo-octahydro-isoindole-1-carboxylic acid is 183.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Medizin: Antiviren- und antimikrobielle Anwendungen

5-Oxo-octahydro-isoindol-1-carbonsäure, als Teil der Indol-Derivate-Familie, zeigt vielversprechende Ergebnisse bei der Entwicklung von antiviralen und antimikrobiellen Wirkstoffen. Es wurde berichtet, dass Indol-Derivate eine signifikante inhibitorische Aktivität gegen eine Reihe von Viren aufweisen, darunter Influenza A und Coxsackie B4-Virus . Die strukturelle Flexibilität von Indol ermöglicht die Synthese zahlreicher Verbindungen mit Potenzial als neuartige therapeutische Wirkstoffe.

Landwirtschaft: Pflanzenwachstumsregulation

Indol-Verbindungen sind dafür bekannt, das Pflanzenwachstum und die Pflanzenentwicklung zu beeinflussen. Derivate wie Indol-3-essigsäure, ein Pflanzenhormon, sind entscheidend für die Vergrößerung und Teilung von Pflanzenzellen . This compound könnte als Vorläufer oder Analogon bei der Synthese von Pflanzenwachstumsregulatoren dienen und so die landwirtschaftliche Produktivität steigern.

Materialwissenschaften: Polymersynthese

Der Indolkern ist ein Schlüsselelement bei der Synthese bestimmter Polymere und fortschrittlicher Materialien. Die Einarbeitung von this compound in polymere Strukturen könnte die Materialeigenschaften wie Haltbarkeit, Flexibilität und Widerstandsfähigkeit gegen Umwelteinflüsse verbessern .

Umweltwissenschaften: Bioremediation

Indol-Derivate können eine Rolle in Bioremediationsprozessen spielen, indem sie als mikrobielle Wachstumsfaktoren oder als Bestandteile von Enzymsystemen fungieren, die Umweltverschmutzer abbauen . Die Erforschung der Umweltanwendungen von this compound könnte zu effizienteren Methoden der Schadstoffminderung führen.

Biochemie: Enzyminhibition

In der Biochemie werden Indol-Derivate auf ihre Fähigkeit untersucht, Enzyme zu hemmen, die in Krankheitswegen von entscheidender Bedeutung sind. Sie können beispielsweise so konzipiert sein, dass sie Enzyme angreifen, die an der Proliferation von Krebszellen oder Entzündungsreaktionen beteiligt sind . This compound könnte zur Entdeckung neuer Enzyminhibitoren beitragen.

Pharmakologie: Medikamentenentwicklung

Das Indol-Gerüst ist in vielen synthetischen Arzneimittelmolekülen vorhanden und bindet mit hoher Affinität an mehrere Rezeptoren . Daher könnte this compound bei der Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eine wichtige Rolle spielen.

Analytische Chemie: Chromatographische Analyse

Indol-Derivate können als Standards oder Reagenzien in chromatographischen Analysetechniken verwendet werden. Ihre besonderen chemischen Eigenschaften ermöglichen die Trennung und Identifizierung komplexer Mischungen in verschiedenen Proben .

Chemieingenieurwesen: Prozessoptimierung

Im Chemieingenieurwesen kann this compound zur Optimierung von Syntheseprozessen eingesetzt werden. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einer wertvollen Verbindung für die Entwicklung effizienterer und nachhaltigerer chemischer Produktionsmethoden .

Zukünftige Richtungen

Wirkmechanismus

- The primary target of 5-Oxo-octahydro-isoindole-1-carboxylic acid is not explicitly mentioned in the available literature. However, we know that indole derivatives, to which this compound belongs, can interact with various receptors due to their aromatic nature .

- Generally, indole derivatives can engage in electrophilic substitution reactions due to their π-electron-rich structure, similar to benzene rings .

- However, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

5-Oxo-octahydro-isoindole-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.

Cellular Effects

5-Oxo-octahydro-isoindole-1-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter the expression of specific genes, thereby impacting protein synthesis and cellular functions.

Molecular Mechanism

The molecular mechanism of 5-Oxo-octahydro-isoindole-1-carboxylic acid involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, either blocking substrate access or enhancing enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

5-Oxo-octahydro-isoindole-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, 5-Oxo-octahydro-isoindole-1-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 5-Oxo-octahydro-isoindole-1-carboxylic acid is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific organelles, such as the nucleus or mitochondria, where it can modulate cellular activities and functions.

Eigenschaften

IUPAC Name |

5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBLNEVPNNXQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1C(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239225 | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-54-0 | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)